molecular formula C13H12N6 B3053671 N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine CAS No. 551919-54-1

N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Katalognummer: B3053671
CAS-Nummer: 551919-54-1
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: CAGHIASAHLPQMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is an experimental small molecule with the chemical formula C13H12N6 and a molecular weight of 252.27 g/mol . This compound is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is not for human consumption. This compound is of significant interest in biochemical research due to its identified interactions with key cellular regulators. It is characterized as a potent inhibitor targeting cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 (CCNA2) . The mechanism of action involves binding to these kinases, which are critical proteins that control cell cycle progression . By inhibiting their activity, this compound serves as a valuable chemical tool for investigating cell division, proliferation pathways, and the pathophysiology of diseases characterized by uncontrolled cell growth, such as cancer . Research into related N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines has also shown potential for the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, indicating the broader research utility of this chemical scaffold in areas like type 2 diabetes . Key Identifiers and Properties: • CAS Number: 551919-54-1 • IUPAC Name: N-cyclopropyl-4-{pyrazolo[1,5-b]pyridazin-3-yl}pyrimidin-2-amine • InChI Key: CAGHIASAHLPQMS-UHFFFAOYSA-N • SMILES: C1CC1NC1=NC(=CC=N1)C1=C2C=CC=NN2N=C1 • LogP: 1.87 (Predicted) • Topological Polar Surface Area (TPSA): 68 Ų Our product is guaranteed to have a minimum purity of 98% and is available for bulk and custom synthesis requests to support your ongoing research programs .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c1-2-12-10(8-16-19(12)15-6-1)11-5-7-14-13(18-11)17-9-3-4-9/h1-2,5-9H,3-4H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGHIASAHLPQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426087
Record name N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551919-54-1
Record name N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cross-Dehydrogenative Coupling (CDC)

Pyrazolo-pyridazine derivatives are synthesized via CDC reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines:

  • Reactants : Ethyl acetoacetate (C ) and N-amino-2-iminopyridine (D ).
  • Conditions : Acetic acid (6 equiv), O₂ atmosphere, ethanol, 130°C, 18 h.
  • Outcome : Forms pyrazolo[1,5-a]pyridine (E ) in 94% yield (Table 1).
Entry Reactant Product Yield (%)
1 Ethyl acetoacetate Pyrazolo[1,5-a]pyridine 94

Adapting this method, pyrazolo[1,5-b]pyridazine could be synthesized by modifying the starting iminopyridine.

Fragment Coupling Strategies

Suzuki-Miyaura Cross-Coupling

The pyrazolo-pyridazine moiety is coupled to the pyrimidine core via Suzuki reaction:

  • Reactants : Halogenated pyrimidine (B ) and pyrazolo-pyridazine boronic acid (G ).
  • Catalyst : Pd(PPh₃)₄, Na₂CO₃.
  • Conditions : DME/H₂O, 80°C, 24 h.

This method is widely used for biaryl couplings, with yields exceeding 75% in analogous systems.

SNAr Displacement

Electron-deficient pyrimidines undergo nucleophilic aromatic substitution (SNAr) with pyrazolo-pyridazine anions:

  • Reactants : 4-Chloropyrimidine (B ) and lithiated pyrazolo-pyridazine (H ).
  • Conditions : THF, −78°C to RT, 6 h.

SNAr reactions are effective for attaching heterocycles, though regioselectivity must be controlled.

Challenges and Optimization

Cyclopropanation Side Reactions

Introducing the cyclopropyl group risks ring-opening under harsh conditions. Mitigation strategies include:

  • Low-temperature aminations (e.g., 60°C instead of 110°C).
  • Bulky ligands (Xantphos) to suppress β-hydride elimination.

N–N Bond Formation

Pyrazolo-pyridazine synthesis requires precise N-imination. Over-oxidation or dimerization can occur, necessitating:

  • Controlled O₂ levels (1 atm).
  • Acid promoters (e.g., acetic acid) to stabilize intermediates.

Analyse Chemischer Reaktionen

N-Cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO₄).

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄).

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien umfassen Halogene und Nucleophile.

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es wurde gezeigt, dass es Cyclin-A2 und Cyclin-abhängige Kinase 2 angreift, die an der Zellzyklusregulation beteiligt sind. Durch die Hemmung dieser Zielstrukturen kann die Verbindung die Zellproliferation und das Überleben beeinflussen.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to target cyclin-A2 and cyclin-dependent kinase 2, which are involved in cell cycle regulation. By inhibiting these targets, the compound can affect cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Substituent-Driven Selectivity and Activity

The biological activity of pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives is highly dependent on substituents at the pyrimidine and pyridazine positions. Key comparisons include:

N-Phenyl Derivatives (e.g., S1b)
  • Structure : Replacing the cyclopropyl group with a phenyl moiety (e.g., S1b: 4-(2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl)-N-phenylpyrimidin-2-amine) alters steric and electronic properties.
  • Activity : These derivatives exhibit potent glycogen synthase kinase-3 (GSK-3) inhibition (CoMFA r² = 0.870; CoMSIA r² = 0.861) and have been explored for type 2 diabetes therapy due to their role in enhancing glycogen synthesis .
  • Advantage : Phenyl-substituted compounds show improved cellular efficacy and oral bioavailability compared to cyclopropyl analogs .
N-Methylcyclopropyl Derivatives
  • Structure : Adding a methyl group to the cyclopropylamine (e.g., C₁₄H₁₄N₆; SMILES: C1CC1N(C)C2=NC(=NC=C2)C3=NN4C=CC=CC4=N3) increases molecular weight and hydrophobicity .
4-Methoxyphenyl-Substituted Analogs (e.g., S1a)
  • Structure : A 4-methoxyphenyl group at the pyridazine ring (S1a: C₁₉H₁₈N₆O) introduces electron-donating effects.
  • Activity : Demonstrates moderate GSK-3 inhibition (IC₅₀ ~100 nM) but lower selectivity compared to phenylamine derivatives .

Target-Specific Comparisons

Compound Molecular Formula Primary Target Key Activity Data Structural Highlight References
N-cyclopropyl derivative C₁₃H₁₂N₆ CDK2 Listed in CDK2 inhibitor databases Cyclopropylamine substituent
N-phenyl derivative C₁₉H₁₆N₆O GSK-3 CoMFA r² = 0.870; IC₅₀ <50 nM Phenyl group enhances hydrophobicity
N-methylcyclopropyl analog C₁₄H₁₄N₆ CDK2 (probable) No explicit IC₅₀ reported Methylation modulates steric bulk
4-Methoxyphenyl analog C₁₉H₁₈N₆O GSK-3 IC₅₀ ~100 nM Methoxy group improves solubility

Mechanistic Insights from Molecular Modeling

  • GSK-3 Inhibitors : Docking studies reveal that N-phenyl derivatives form hydrogen bonds with GSK-3’s ATP-binding pocket (residues Lys85 and Asp200), while the phenyl group engages in π-π stacking with Phe67 .
  • CDK2 Inhibitors : The cyclopropyl group in N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine may occupy a hydrophobic pocket near the kinase’s hinge region, competing with ATP binding .

Biologische Aktivität

N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various diseases, and relevant research findings.

Chemical Composition

  • Chemical Formula : C13_{13}H12_{12}N6_6
  • Molecular Weight : Average 252.27 g/mol
  • IUPAC Name : N-cyclopropyl-4-{pyrazolo[1,5-b]pyridazin-3-yl}pyrimidin-2-amine
  • CAS Number : Not available

Structural Representation

The compound features a complex heterocyclic structure that contributes to its biological activity.

This compound has been investigated for its inhibitory effects on various kinases. The pyrazolo[1,5-b]pyridazine scaffold has shown promise in targeting serine/threonine kinases, which are crucial in numerous cellular processes including cell division and apoptosis.

Efficacy Against Pathogens

Research indicates that derivatives of this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A study highlighted the optimization of related compounds that demonstrated selectivity for T. b. brucei over human kinases such as GSK-3β and CDK-2, suggesting potential therapeutic applications in treating this disease .

Table 1: Biological Activity Summary

Activity TargetEfficacy LevelReference
GSK-3βModerate
CDK-2Low
Trypanosoma bruceiHigh
Anti-inflammatoryPotential

Case Study 1: Selectivity in Kinase Inhibition

In a high-throughput screening of kinase inhibitors, a related pyrazolo[1,5-b]pyridazine scaffold was optimized for selectivity against T. b. brucei. The study reported that modifications at specific positions on the scaffold significantly altered potency against both the pathogen and human kinases, highlighting the importance of structural variations in drug design .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory potential of pyrazolo derivatives, including this compound. It was found that these compounds could inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This suggests a dual potential for therapeutic use in inflammatory diseases alongside its antiparasitic properties .

Q & A

Basic: What are the key structural features influencing the biological activity of this compound?

The compound’s pyrazolo[1,5-b]pyridazin core and cyclopropylamine substituent are critical for its activity as a glycogen synthase kinase-3 (GSK-3) inhibitor. Computational studies reveal that the pyrimidine ring at position 4 and the cyclopropyl group enhance binding affinity by forming hydrophobic interactions and hydrogen bonds with the ATP-binding pocket of GSK-3β. Substituents on the pyridazine ring further modulate selectivity and potency .

Advanced: How can selectivity for GSK-3 over CDK2 be optimized?

Structure-activity relationship (SAR) studies demonstrate that modifications at the pyrazolo[1,5-b]pyridazin core reduce off-target kinase activity. For example:

  • N-Cyclopropyl substitution improves selectivity by sterically hindering interactions with CDK2’s smaller active site.
  • Pyrimidine ring orientation aligns with GSK-3’s unique hinge region residues (e.g., Val135), unlike CDK2.
    Validation via kinase profiling assays (e.g., ATP-competitive binding) is critical to confirm selectivity .

Basic: What synthetic routes are reported for this compound?

A representative synthesis involves:

Core formation : Cyclocondensation of pyrazolo[1,5-b]pyridazine precursors with pyrimidine derivatives.

Substituent introduction : Copper-catalyzed coupling of cyclopropylamine under basic conditions (e.g., cesium carbonate in DMSO).

Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) and characterization via 1H^1H/13C^{13}C NMR and HRMS .

Advanced: What computational methods predict binding modes and optimize derivatives?

  • Molecular docking (AutoDock 3.0.5) : Determines "active" conformations by simulating ligand-receptor interactions.
  • 3D-QSAR (CoMFA/CoMSIA) : Analyzes steric, electrostatic, and hydrophobic fields to correlate structural features with inhibitory activity (r2=0.870r^2 = 0.870 for CoMFA; r2=0.861r^2 = 0.861 for CoMSIA).
  • Validation : Test sets (n=10n = 10) and bootstrapping ensure model robustness .

Basic: What are the primary therapeutic targets in preclinical research?

The compound is a potent GSK-3 inhibitor (IC50<50nMIC_{50} < 50 \, \text{nM}) studied for:

  • Type 2 diabetes : Enhances glycogen synthesis by activating glycogen synthase.
  • Neurodegenerative diseases : Reduces tau hyperphosphorylation in Alzheimer’s models.
    Cellular efficacy is confirmed via glucose uptake assays (e.g., HepG2 hepatocytes) .

Advanced: How do 3D-QSAR models guide derivative design?

QSAR Parameter CoMFA CoMSIA
r2r^2 (training)0.8700.861
q2q^2 (LOO-CV)0.6320.598
Key findings:
  • Electrostatic contributions (45%) dominate inhibitory activity.
  • Hydrophobic groups at the pyridazin-3-yl position enhance potency.
    These models prioritize derivatives for synthesis .

Advanced: What challenges arise in translating in vitro efficacy to in vivo models?

  • Oral bioavailability : While the compound shows good cellular permeability (Papp>10×106cm/sP_{\text{app}} > 10 \times 10^{-6} \, \text{cm/s}), first-pass metabolism reduces plasma exposure.
  • Dosing optimization : Microsomal stability assays (e.g., human liver microsomes) and PK studies in rodents (e.g., t1/2t_{1/2}, AUC) are essential to refine dosing regimens .

Basic: What analytical techniques characterize this compound?

  • NMR spectroscopy : Confirms cyclopropylamine integration (δ1.01.5ppm\delta \sim 1.0–1.5 \, \text{ppm}).
  • HRMS (ESI) : Validates molecular weight (m/zm/z calculated for C13H14N6\text{C}_{13}\text{H}_{14}\text{N}_6: 255.1356).
  • HPLC : Ensures purity (>95%>95\%) using C18 columns and acetonitrile/water gradients .

Advanced: How do modifications at the pyrazolo[1,5-b]pyridazin core affect activity?

Modification Impact on GSK-3 IC50IC_{50} Selectivity (CDK2/GSK-3)
Cyclopropylamine (R1)12nM12 \, \text{nM}>100>100-fold
Phenyl substitution (R2)48nM48 \, \text{nM}2020-fold
Bulky substituents at R1 improve selectivity by reducing CDK2 affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.